

# Validation of T-808 PET Imaging with Postmortem Histopathology: A Comparative Guide

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## Compound of Interest

Compound Name: T-808

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This guide provides a comprehensive comparison of [ $^{18}\text{F}$ ]T-808 positron emission tomography (PET) imaging results with postmortem histopathology, offering insights into its performance for in-vivo quantification of tau pathology. Drawing from available data, this document summarizes the validation of T-808 and compares it with its close analog, [ $^{18}\text{F}$ ]T807 (Flortaucipir), which has more extensive validation data.

## Performance of [ $^{18}\text{F}$ ]T-808 in Preclinical and Early Clinical Studies

[ $^{18}\text{F}$ ]T-808 is a second-generation tau PET tracer developed for the in-vivo imaging of paired helical filament (PHF)-tau aggregates, a hallmark of Alzheimer's disease and other tauopathies. Preclinical studies have demonstrated its potential as a specific and selective probe for tau pathology.

A key study directly validating [ $^{18}\text{F}$ ]T-808 PET imaging with postmortem analysis was presented at the Alzheimer's Association International Conference in 2013. In a case study, an 85-year-old individual underwent an [ $^{18}\text{F}$ ]T-808 PET scan two weeks prior to death. The subsequent autopsy revealed a strong correlation between the in-vivo PET signal and the postmortem histopathological findings. The areas showing high tracer retention on the PET scan corresponded directly with the locations of dense neurofibrillary tangles (NFTs) identified during

the brain tissue examination.<sup>[1]</sup> This provided early, direct evidence of [<sup>18</sup>F]**T-808**'s ability to accurately detect tau pathology in the living brain.

While detailed quantitative data from this specific case study is not widely published in peer-reviewed literature, the findings were described as showing "good agreement" between the two methodologies.<sup>[1]</sup> The PET scan accurately reflected the Braak stage V/VI pathology observed at autopsy, with sparing of the sensorimotor cortex, a pattern consistent with advanced Alzheimer's disease.<sup>[1]</sup>

## Comparison with [<sup>18</sup>F]T807 (Flortaucipir)

[<sup>18</sup>F]T807, also known as Flortaucipir or AV-1451, is a close chemical analog of **T-808** and was developed by the same research group. It has been more extensively studied and has undergone rigorous postmortem validation. The findings from Flortaucipir studies provide a valuable benchmark for understanding the potential of **T-808**.

Feature	[ <sup>18</sup> F]T-808	[ <sup>18</sup> F]T807 (Flortaucipir)
Binding Affinity (Kd)	22 nM	15 nM
Selectivity for Tau over Aβ	~27-fold	~25-fold
Postmortem Validation	Limited published quantitative data; a case study showed strong qualitative correlation. <sup>[1]</sup>	Multiple studies with quantitative correlation between in-vivo PET signal (SUVR) and postmortem tau pathology (immunohistochemistry).
Off-target Binding	Preclinical studies suggest low off-target binding.	Known off-target binding in the basal ganglia, choroid plexus, and meninges.

## Experimental Protocols

Detailed experimental protocols for the direct validation of [<sup>18</sup>F]**T-808** PET with histopathology are not extensively available in published literature. However, based on standard methodologies used in similar studies with [<sup>18</sup>F]T807, the following protocols can be inferred.

## [<sup>18</sup>F]T-808 PET Imaging Protocol (Inferred)

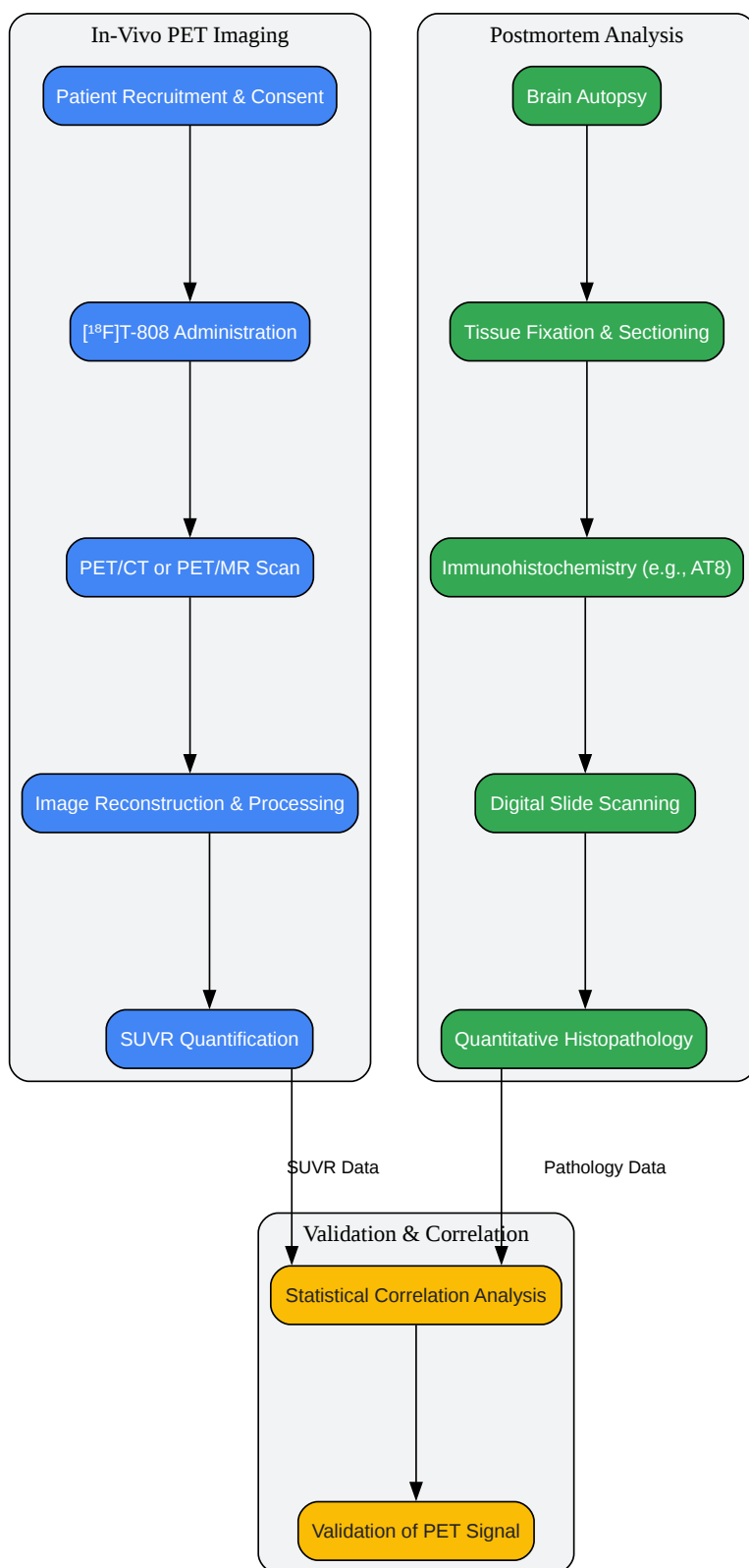
- Radiotracer Administration: Intravenous bolus injection of approximately 370 MBq (10 mCi) of [<sup>18</sup>F]T-808.
- Uptake Period: A 40-80 minute uptake period to allow for tracer distribution and binding to tau aggregates.
- Image Acquisition: A 20-30 minute PET scan is acquired. For longitudinal studies, dynamic scanning may be performed.
- Image Processing: PET images are co-registered with the subject's MRI for anatomical reference. Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in regions of interest to a reference region with low tau pathology, such as the cerebellum.

## Postmortem Histopathology Protocol (Inferred)

- Brain Tissue Collection: Following autopsy, the brain is fixed in formalin and sectioned.
- Immunohistochemistry (IHC): Brain sections are stained with antibodies specific for phosphorylated tau (e.g., AT8).
- Digital Pathology: Stained slides are digitized for quantitative analysis.
- Quantitative Analysis: The density of neurofibrillary tangles and neuropil threads is quantified in various brain regions.
- Correlation Analysis: The quantitative histopathology data is statistically correlated with the SUVR values from the corresponding brain regions on the antemortem PET scans.

## Experimental Workflow

The following diagram illustrates the general workflow for validating a tau PET tracer like [<sup>18</sup>F]T-808 with postmortem histopathology.

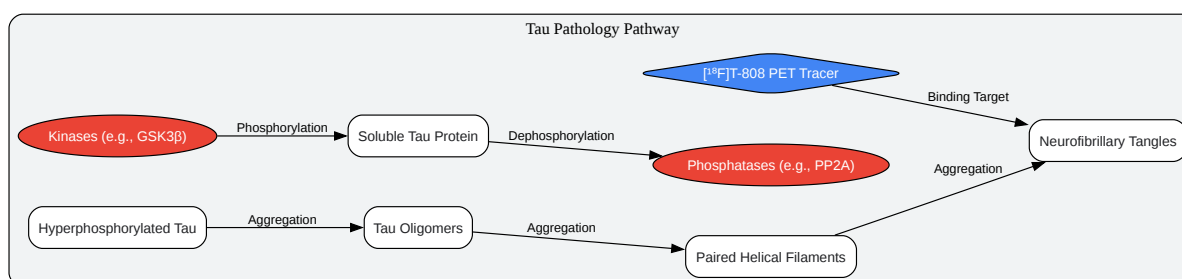


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Caption: Workflow for **T-808** PET validation.

## Signaling Pathway Context

The development of tau PET tracers like **T-808** is rooted in the understanding of the molecular pathogenesis of tauopathies. The following diagram illustrates a simplified pathway leading to the formation of neurofibrillary tangles, the target of **T-808**.



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Caption: Simplified tau aggregation pathway.

## Conclusion

The available evidence, primarily from a key case study, indicates a strong qualitative correlation between in-vivo [<sup>18</sup>F]**T-808** PET imaging and postmortem histopathology, supporting its validity as a tau imaging agent. While comprehensive quantitative data from a cohort of subjects is not as readily available as for its counterpart, [<sup>18</sup>F]T807 (Flortaucipir), the initial findings are promising. For researchers and drug development professionals, [<sup>18</sup>F]**T-808** represents a valuable tool for the non-invasive assessment of tau pathology. Further publications of detailed quantitative validation studies will be crucial for its broader application in clinical trials and research.

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## References

- 1. Comparison of regional flortaucipir PET with quantitative tau immunohistochemistry in three subjects with Alzheimer's disease pathology: a clinicopathological study - PMC [pmc.ncbi.nlm.nih.gov]
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